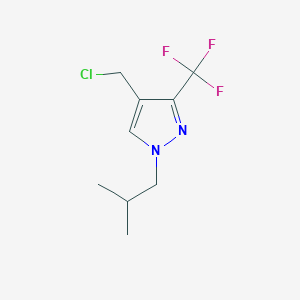

4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole

描述

属性

IUPAC Name |

4-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYAKDWYVGXBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structural features of this compound, including the chloromethyl and trifluoromethyl groups, enhance its reactivity and potential for further functionalization in medicinal chemistry.

Chemical Structure

The chemical formula of this compound is with a molecular weight of 240.65 g/mol. The presence of the chloromethyl group allows for versatile modifications, while the trifluoromethyl group increases lipophilicity, potentially enhancing biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit significant biological activities due to their ability to interact with various biological targets. The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways, potentially reducing symptoms in conditions like arthritis. |

| Analgesic | Provides pain relief through modulation of pain pathways. |

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent. |

| Enzyme Inhibition | Interacts with specific enzymes, leading to inhibition that can alter metabolic pathways. |

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. Studies have shown that modifications in the pyrazole structure can enhance binding affinity and specificity towards biological targets. This interaction often leads to downstream effects that mediate biological responses.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro.

- Analgesic Properties : Another research project assessed the analgesic potential by using animal models to test pain response after administration of the compound, showing a marked reduction in pain sensitivity compared to controls.

- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Synthesis and Functionalization

The synthesis of this compound involves several key steps:

- Formation of Pyrazole Ring : Typically achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether in the presence of a Lewis acid.

- Trifluoromethylation : This step can be performed using trifluoromethylating agents to enhance lipophilicity.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the unique properties of 4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole, we compare it with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variations and Structural Analogues

Key Findings from Comparative Analysis

Reactivity :

- The chloromethyl group in the target compound enables facile nucleophilic substitution (e.g., with amines or thiols) compared to bromo or aryl-substituted analogues, making it a preferred intermediate for derivatization .

- In contrast, 4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole requires palladium-catalyzed cross-coupling for further functionalization, increasing synthetic complexity .

Bioactivity :

- Aryl-substituted derivatives (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) exhibit enhanced herbicidal or pharmacological activity due to π-π stacking interactions with biological targets .

- The isobutyl group in the target compound improves membrane permeability relative to smaller alkyl groups (e.g., methyl), as demonstrated in agrochemical studies .

Physicochemical Properties :

准备方法

General Synthetic Strategies for Substituted Pyrazoles

Pyrazoles are typically synthesized via:

- Cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

- Cycloaddition reactions involving 1,3-dipoles and dipolarophiles.

- Multicomponent reactions that assemble the pyrazole ring and introduce substituents in one pot.

These methods enable the introduction of various substituents at different positions on the pyrazole ring, including alkyl, aryl, halomethyl, and trifluoromethyl groups.

Preparation of 3-(Trifluoromethyl)pyrazole Core

The trifluoromethyl group at the 3-position is a key functional group that influences biological activity and physicochemical properties. Methods to prepare 3-trifluoromethyl-substituted pyrazoles include:

Reaction of ketones with trifluoroacetyl diazoesters: This approach involves nucleophilic attack of ketones on trifluoroacetyl diazoesters, followed by cyclization to form 4-trifluoromethylpyrazoles. The choice of base (e.g., DBU) is critical for good yields.

Iodine-catalyzed reactions: Aldehyde hydrazones react with electron-deficient olefins in the presence of iodine and oxidants to yield pyrazole derivatives bearing trifluoromethyl groups.

Introduction of the Chloromethyl Group at the 4-Position

The chloromethyl substituent can be introduced via:

Formylation–chlorination of pyrazole precursors: Using the Vilsmeier–Haack reaction, pyrazole-4-carbaldehyde intermediates can be converted into chloromethyl derivatives by simultaneous formylation and chlorination.

Alkylation reactions: Chloromethyl groups can be introduced by alkylation of pyrazole derivatives with chloromethyl reagents under basic conditions.

N-Substitution with Isobutyl Group

The N-1 position substitution with an isobutyl group is generally achieved by:

Direct alkylation of pyrazole nitrogen: Treating the pyrazole with isobutyl halides or related alkylating agents in the presence of a base (e.g., potassium carbonate) in aprotic solvents like tetrahydrofuran (THF).

Use of primary amines as substrates: Recent methodologies allow direct preparation of N-substituted pyrazoles from primary amines and diketones or hydrazones via cyclization under mild conditions.

Representative Preparation Method from Literature

A closely related synthetic route for a trifluoromethyl-substituted pyrazole with chloromethyl functionality involves the following steps:

This method highlights the importance of base-mediated alkylation in an aprotic solvent and the use of chloromethyl electrophiles to functionalize the pyrazole ring.

Alternative One-Pot and Multicomponent Approaches

Recent advances include:

One-pot multicomponent reactions catalyzed by heterogeneous catalysts (e.g., MMT K10) for synthesizing polysubstituted pyrazoles with trifluoromethyl groups.

Copper-catalyzed aerobic cyclization of unsaturated hydrazones, providing pyrazole derivatives with high efficiency and environmental compatibility.

These methods may be adapted for the synthesis of 4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole by selecting appropriate starting materials and reaction conditions.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The choice of base and solvent is critical for selective alkylation and functionalization, with potassium carbonate in THF being effective for alkylation steps.

The trifluoromethyl group imparts electron-withdrawing effects that can influence reactivity; thus, reaction conditions must be optimized to avoid side reactions or low yields.

Multicomponent and catalytic aerobic cyclizations offer greener alternatives with potential for scale-up and reduced waste.

Characterization of intermediates and final products typically involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

常见问题

Q. What are the established synthetic routes for 4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

A two-step synthesis is commonly employed:

Halogenation and Trifluoromethylation : React a brominated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethyl chloride to introduce the CF₃ group .

Alkylation and Formaldehyde Reaction : Treat the intermediate with formaldehyde under alkaline conditions to install the chloromethyl group. Solvent choice (e.g., DMF) and temperature control (60–80°C) are critical for yield optimization .

Key Variables : Catalysts (e.g., K₂CO₃), solvent polarity, and reaction time influence regioselectivity. Purification via column chromatography with hexane/ethyl acetate (3:1) improves purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at C3, isobutyl at N1) .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts .

- X-ray Diffraction : Resolves ambiguities in stereochemistry for crystalline derivatives .

Best Practice : Cross-validate results with FT-IR (C-Cl stretch at ~650 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. What challenges arise in characterizing the crystal structure of this compound, and how are they addressed?

The chloromethyl and trifluoromethyl groups introduce steric and electronic complexities:

- Crystallization Issues : Low solubility in polar solvents necessitates slow evaporation from dichloromethane/hexane mixtures .

- X-ray Analysis : Heavy atoms (Cl, F) enhance scattering but require high-resolution data collection. Disorder in the isobutyl chain is resolved using SHELXL refinement .

Case Study : Analogous pyrazole derivatives (e.g., 4-(bromomethyl)-1-methyl-3-CF₃-pyrazole) show similar challenges, resolved via twinning corrections .

Q. How does the chloromethyl group influence reactivity compared to bromo/iodo analogs?

- Nucleophilic Substitution : The Cl group exhibits lower leaving ability than Br/I, requiring stronger bases (e.g., NaH) for SN2 reactions.

- Comparative Studies : Bromomethyl analogs (e.g., 4-(bromomethyl)-1-methyl-3-CF₃-pyrazole) react 5x faster with thiols due to better leaving group ability .

Methodological Insight : Kinetic studies (GC-MS monitoring) quantify reactivity differences in DMSO at 25°C .

Q. What computational methods predict biological activity, and how do structural modifications impact target interactions?

- Molecular Docking : AutoDock Vina simulates binding to enzymes like carbonic anhydrase IX (PDB: 3IAI). The trifluoromethyl group enhances hydrophobic interactions .

- QSAR Models : Electron-withdrawing groups (e.g., CF₃) correlate with antibacterial activity (R² = 0.89 in Gram-positive assays) .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can discrepancies in synthetic yields be resolved when using different catalysts or solvents?

- Case Example : Ultrasound-assisted synthesis (40 kHz, 50°C) improves yields by 15–20% versus conventional heating in DMF .

- Controlled Experiments : Systematically vary solvents (THF vs. DMF), catalysts (K₂CO₃ vs. Cs₂CO₃), and temperatures. Use DOE (Design of Experiments) to identify critical factors .

Data Resolution : Reproduce conditions from conflicting studies while monitoring intermediates via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。